molecular formula C6H5ClINO B14847708 4-(Chloromethyl)-6-iodopyridin-2-OL

4-(Chloromethyl)-6-iodopyridin-2-OL

Cat. No.: B14847708
M. Wt: 269.47 g/mol
InChI Key: PMDPKJJEZZEHER-UHFFFAOYSA-N
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Description

While direct data for 4-(Chloromethyl)-6-iodopyridin-2-OL is absent in the provided evidence, its structural analogs and related pyridine derivatives offer insights. Pyridine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The compound features a pyridine core substituted with a hydroxyl group (-OH) at position 2, a chloromethyl (-CH₂Cl) group at position 4, and an iodine atom at position 4. These substituents influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

4-(chloromethyl)-6-iodo-1H-pyridin-2-one

InChI

InChI=1S/C6H5ClINO/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H,9,10)

InChI Key

PMDPKJJEZZEHER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)I)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-iodopyridin-2-OL typically involves halogenation reactions. One common method includes the iodination of 4-(Chloromethyl)pyridin-2-OL using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-6-iodopyridin-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridin-2-one derivatives.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-iodopyridin-2-OL largely depends on its interaction with biological targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of halogen atoms can enhance its binding affinity through halogen bonding interactions . Additionally, the compound can modulate signaling pathways by interacting with specific receptors or proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

4-Chloro-2-iodopyridin-3-ol (CAS: N/A, )
  • Structure : Pyridine with -OH (position 3), -Cl (position 4), and -I (position 2).
  • Comparison: The shifted hydroxyl and halogen positions alter electronic distribution. The iodine at position 2 may sterically hinder electrophilic substitution compared to iodine at position 6 in the target compound. Chlorine at position 4 (vs.
2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol (Page 63, )
  • Structure : Pyridine with -OH (position 3), hydroxymethyl (-CH₂OH) at position 6, -Cl at positions 2 and 5, and -I at position 3.
  • Comparison : The hydroxymethyl group increases hydrophilicity compared to the chloromethyl group in the target compound. Multiple chlorines and iodine create a highly electron-deficient ring, favoring nucleophilic aromatic substitution.

Heterocyclic Core Variations

6-(Chloromethyl)-2-phenylpyrimidin-4-ol ()
  • Structure : Pyrimidine core with -OH (position 4), -CH₂Cl (position 6), and phenyl (position 2).
  • Comparison: The pyrimidine ring (two nitrogen atoms) increases electron deficiency compared to pyridine, altering reactivity in cross-coupling or coordination chemistry.
4-Chloro-3-methylpyridin-2-OL (CAS: 1227600-64-7, )
  • Structure : Pyridine with -OH (position 2), -Cl (position 4), and -CH₃ (position 3).
  • Molecular Formula: C₆H₆ClNO; Molar Mass: 143.57 g/mol.
  • Comparison : The methyl group (electron-donating) at position 3 stabilizes the ring against electrophilic attack, contrasting with the electron-withdrawing iodine in the target compound. The absence of iodine limits applications in radiopharmaceuticals or heavy-atom crystallography.

Functional Group Variations

6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol ()
  • Structure : Pyrimidine with -OH (position 4), methoxymethyl (-CH₂OCH₃) at position 6, and pyridyl at position 2.
  • Comparison : The methoxymethyl group enhances solubility in polar solvents compared to chloromethyl. The pyridyl substituent introduces a second heteroaromatic ring, enabling metal coordination or multicomponent reactions.

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Reactivity/Applications Reference
4-(Chloromethyl)-6-iodopyridin-2-OL Pyridine -OH (2), -CH₂Cl (4), -I (6) C₆H₅ClINO ~272.47 (estimated) Nucleophilic substitution, coupling N/A
4-Chloro-2-iodopyridin-3-ol Pyridine -OH (3), -Cl (4), -I (2) C₅H₃ClINO ~239.35 (estimated) Halogen exchange, catalysis
4-Chloro-3-methylpyridin-2-OL Pyridine -OH (2), -Cl (4), -CH₃ (3) C₆H₆ClNO 143.57 Stabilized intermediates
6-(Chloromethyl)-2-phenylpyrimidin-4-ol Pyrimidine -OH (4), -CH₂Cl (6), -Ph (2) C₁₁H₁₀ClN₂O 236.66 Coordination chemistry, drug design

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